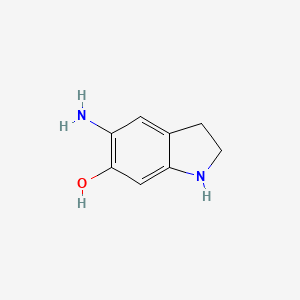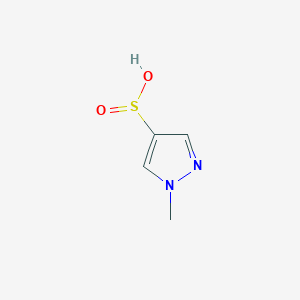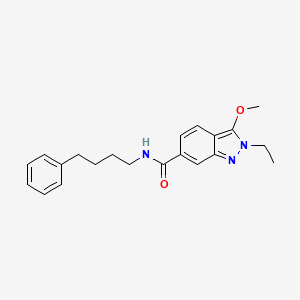
2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The starting materials might include indazole derivatives, which undergo alkylation, methoxylation, and carboxamidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other indazole derivatives with different substituents. Examples could be:
- 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-3-carboxamide
- 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-4-carboxamide
Uniqueness
The uniqueness of 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide lies in its specific substituents and their positions on the indazole ring, which can significantly influence its biological activity and chemical properties.
Propriétés
Numéro CAS |
919108-67-1 |
|---|---|
Formule moléculaire |
C21H25N3O2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-ethyl-3-methoxy-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-24-21(26-2)18-13-12-17(15-19(18)23-24)20(25)22-14-8-7-11-16-9-5-4-6-10-16/h4-6,9-10,12-13,15H,3,7-8,11,14H2,1-2H3,(H,22,25) |
Clé InChI |
UZMBBPGJBAWJNU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


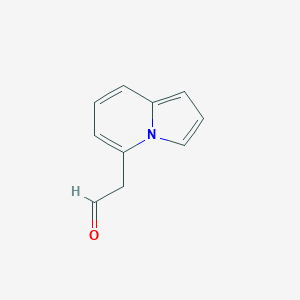
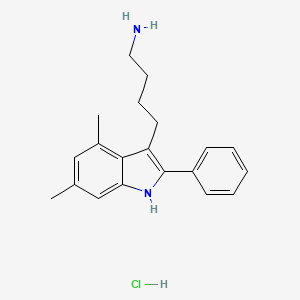
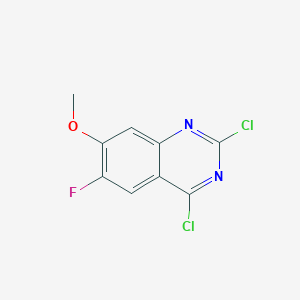

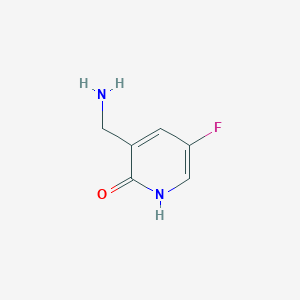
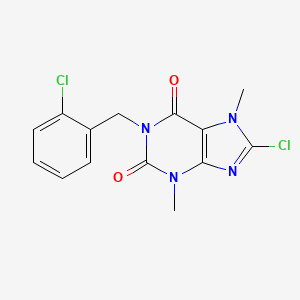

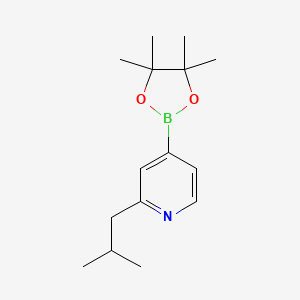
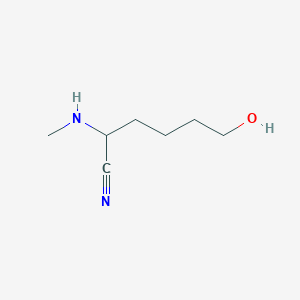
![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
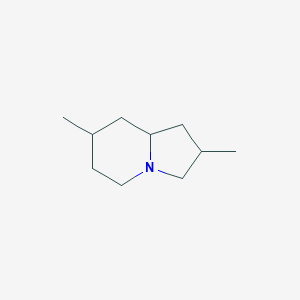
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
